molecular formula C19H20Cl2N2O2 B2923549 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 953969-44-3

3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2923549
M. Wt: 379.28
InChI Key: JMVQKWHMNGXGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide” is likely an organic compound containing a benzamide group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including pharmaceuticals and materials science .

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : A study by Sugimoto et al. (1990) reported on piperidine derivatives, including compounds similar to 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, which showed potent anti-acetylcholinesterase (anti-AChE) activity. Such activity is significant in the context of antidementia agent development (Sugimoto et al., 1990).

  • Anti-Tubercular Properties : Nimbalkar et al. (2018) synthesized novel derivatives that showed promising in vitro anti-tubercular activity. The study underscores the potential of such compounds in developing new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Dopamine Receptor Binding : Köhler et al. (1986) investigated the binding of substituted benzamide compounds, similar to the one , to dopamine receptors in the rat brain. These findings are pertinent for neurological studies and potential treatments of related disorders (Köhler et al., 1986).

  • Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides showed class III electrophysiological activity in cardiac applications. This highlights the potential of these compounds in treating arrhythmias (Morgan et al., 1990).

  • Antipathogenic Activity : Limban et al. (2011) synthesized thiourea derivatives that showed significant anti-pathogenic activity, especially against bacteria known for biofilm growth. This study points to the application of these compounds in developing new antimicrobial agents (Limban et al., 2011).

  • Neuroleptic Activity : Iwanami et al. (1981) researched benzamides for their neuroleptic properties, indicating the role of such compounds in treating psychosis (Iwanami et al., 1981).

properties

IUPAC Name

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVQKWHMNGXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

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